3-Bromo-2-chloro-5-fluoroaniline chemical properties
3-Bromo-2-chloro-5-fluoroaniline chemical properties
An In-depth Technical Guide to 3-Bromo-2-chloro-5-fluoroaniline: Properties, Synthesis, and Applications
Introduction
3-Bromo-2-chloro-5-fluoroaniline is a highly functionalized aromatic amine that serves as a critical and versatile building block in modern organic synthesis. Its strategic placement of three distinct halogen atoms—bromine, chlorine, and fluorine—alongside an amino group on a benzene ring provides multiple, selectively addressable reaction sites. This unique substitution pattern makes it an invaluable intermediate in the development of complex molecular architectures, particularly in the fields of medicinal chemistry and agrochemicals.[1][2] This guide offers a comprehensive overview of its chemical properties, spectroscopic profile, synthetic routes, and reactivity, providing researchers, scientists, and drug development professionals with the technical insights required for its effective application.
Physicochemical and Computed Properties
The fundamental properties of 3-Bromo-2-chloro-5-fluoroaniline are summarized below. It is important to note that while some physical properties like melting and boiling points are not extensively reported in peer-reviewed literature, computational models provide reliable estimates that are useful for experimental design.
| Property | Value | Source |
| IUPAC Name | 3-bromo-5-chloro-2-fluoroaniline | [3] |
| CAS Number | 1269232-95-2 | [3] |
| Molecular Formula | C₆H₄BrClFN | [3] |
| Molecular Weight | 224.46 g/mol | [3] |
| Canonical SMILES | C1=C(C=C(C(=C1N)F)Br)Cl | [3] |
| InChI Key | CSHMFIIPOVGVDN-UHFFFAOYSA-N | [3] |
| Computed XLogP3 | 2.7 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 0 | [3] |
Spectroscopic Profile: Characterization and Interpretation
Definitive structural confirmation of 3-Bromo-2-chloro-5-fluoroaniline relies on a combination of spectroscopic techniques. While reference spectra are available from commercial suppliers, this section details the expected spectral characteristics based on the molecule's structure.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region (typically δ 6.5-7.5 ppm). These signals correspond to the two aromatic protons (H-4 and H-6). Each signal would appear as a doublet of doublets (dd) due to coupling with the adjacent fluorine atom (³JHF) and meta-coupling with the other aromatic proton (⁴JHH). The amino (-NH₂) protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
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¹³C NMR: The carbon NMR spectrum should display six unique signals for the aromatic carbons. The carbon directly attached to the fluorine atom (C-2) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The carbons at the C-1 and C-3 positions will show smaller two-bond (²JCF) couplings. The chemical shifts will be influenced by the inductive effects of the halogens and the electron-donating amino group.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
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N-H Stretching: A pair of medium-to-sharp bands is expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.
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Aromatic C-H Stretching: Signals for aromatic C-H stretching are typically found just above 3000 cm⁻¹.
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C=C Stretching: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
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C-Halogen Stretching: Vibrations for C-F, C-Cl, and C-Br bonds will be present in the fingerprint region, generally below 1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition.
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Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will show a complex molecular ion cluster due to the presence of bromine and chlorine isotopes. The most prominent peaks will be at m/z corresponding to the combinations of ⁷⁹Br/³⁵Cl, ⁸¹Br/³⁵Cl, ⁷⁹Br/³⁷Cl, and ⁸¹Br/³⁷Cl, confirming the presence of one bromine and one chlorine atom. The nominal molecular weight is 223/225/227.
Synthesis and Purification Protocol
The synthesis of substituted anilines is most commonly and reliably achieved through the reduction of the corresponding nitroaromatic precursor.[6] This method avoids the challenges of direct halogenation of anilines, which can be difficult to control regioselectively.
Protocol: Synthesis via Reduction of 3-Bromo-2-chloro-5-fluoro-1-nitrobenzene
This protocol describes a standard laboratory procedure using tin(II) chloride as the reducing agent.
Rationale: The choice of SnCl₂·2H₂O in an acidic ethanol medium is a classic and robust method for nitro group reduction. It is tolerant of various functional groups, including halogens, and proceeds under mild conditions with high yields. Ethanol is an excellent solvent for both the organic substrate and the aqueous acid, creating a homogenous reaction environment.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-2-chloro-5-fluoro-1-nitrobenzene (1.0 eq) in absolute ethanol.
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Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) in one portion.
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Acidification: Slowly add concentrated hydrochloric acid (HCl) to the mixture. The reaction is exothermic and should be controlled with an ice bath if necessary.
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Reaction: Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Workup - Quenching and Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts (as tin hydroxide). The pH should be adjusted to >8.
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Extraction: Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane (3x). The organic layers contain the desired aniline product.
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Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: The crude 3-bromo-2-chloro-5-fluoroaniline can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.[2]
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis of 3-Bromo-2-chloro-5-fluoroaniline.
Chemical Reactivity and Synthetic Utility
The synthetic power of 3-Bromo-2-chloro-5-fluoroaniline stems from the distinct reactivity of its functional groups, allowing for sequential and site-selective modifications.
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Amino Group (-NH₂): As a primary aromatic amine, this group is a nucleophile and a base. It can be readily acylated, alkylated, or used in reductive amination.[7] Crucially, it can undergo diazotization upon treatment with nitrous acid (e.g., NaNO₂/HCl) to form a diazonium salt. This intermediate is highly versatile and can be substituted with a wide range of functionalities (e.g., -H, -OH, -CN, other halogens) via Sandmeyer-type reactions.
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Bromo Group (-Br): The C-Br bond is the most reactive site for metal-catalyzed cross-coupling reactions.[2] Its susceptibility to oxidative addition makes it an excellent handle for Suzuki-Miyaura (C-C bond formation with boronic acids), Sonogashira (C-C bond formation with terminal alkynes), Heck (C-C bond formation with alkenes), and Buchwald-Hartwig (C-N or C-O bond formation) couplings. This reactivity is central to its role as a scaffold for building molecular complexity.
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Chloro (-Cl) and Fluoro (-F) Groups: The C-Cl and C-F bonds are significantly stronger and less reactive in palladium-catalyzed couplings compared to the C-Br bond. This differential reactivity allows for selective functionalization at the bromine position while leaving the other halogens intact for potential subsequent transformations.[2] These strongly electron-withdrawing groups also deactivate the aromatic ring towards electrophilic aromatic substitution.
Diagram: Key Reactivity Sites
Caption: Reactivity map for 3-Bromo-2-chloro-5-fluoroaniline.
Applications in Medicinal Chemistry
Halogenated anilines are privileged structures in drug discovery. The inclusion of halogens, particularly fluorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[8]
3-Bromo-2-chloro-5-fluoroaniline serves as a key starting material for the synthesis of a variety of biologically active compounds. Its utility lies in its role as a scaffold that can be elaborated into more complex structures. For instance, it is used in the synthesis of inhibitors for various enzymes or ligands for receptors where the specific substitution pattern is crucial for activity. The bromine atom often serves as the initial anchor point for building out a significant portion of the final active pharmaceutical ingredient (API) via cross-coupling chemistry.[1][7]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3-bromo-2-chloro-5-fluoroaniline should always be consulted, data from closely related halogenated anilines provides essential safety guidance.[9][10]
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Hazard Classification: Halogenated anilines are generally classified as harmful or toxic. Expected GHS hazard statements include:
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]
-
-
Storage and Disposal: Store in a tightly closed container in a cool, dry, and well-ventilated area. Dispose of waste material in accordance with local, state, and federal regulations.
References
Click to expand
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- PubChem. (n.d.). 3-Bromo-5-chloro-2-fluorobenzenamine.
- PubChem. (n.d.). 3-Bromo-5-fluoroaniline.
- MSDS of 3-Bromo-2-chloro-6-fluoroaniline. (n.d.). Carbosynth.
- ChemicalBook. (n.d.). 3-BROMO-5-CHLORO-2-FLUOROANILINE(1269232-95-2) 1H NMR.
- ChemicalBook. (n.d.). 3-broMo-5-chloro-2-fluoroaniline HCl(1384265-18-2) 13C NMR spectrum.
- Benchchem. (n.d.). 5-Bromo-3-chloro-2-fluoroaniline.
- Verma, S. K., et al. (2016). United States Patent.
- BLD Pharm. (n.d.). 3-Bromo-5-chloro-2-fluoroaniline.
- Safety Data Sheet. (2025). 5-Bromo-2-fluoroaniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Significance of 3-Bromo-2-fluoroaniline in Advanced Synthesis.
- Apollo Scientific. (2023). 3-Bromo-5-chloroaniline Safety Data Sheet.
- Ossila. (n.d.). 3-Chloro-5-fluoroaniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Bromo-5-fluoroaniline Synthesis Routes for Enhanced Efficiency.
- Tokyo Chemical Industry. (n.d.). 5-Bromo-2-fluoroaniline.
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